2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C23H16N2O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16N2O3/c1-14-11-12-18(24-13-14)25-20(15-7-3-2-4-8-15)19-21(26)16-9-5-6-10-17(16)28-22(19)23(25)27/h2-13,20H,1H3 |
InChI Key |
QNRCNEAOECEELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclization
This method combines methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1), 2-bromo-5-methylpyridine (2), and phenylboronic acid (3) in a one-pot process:
Reaction Conditions
- Solvent: Ethanol/water (3:1)
- Catalyst: CuI (10 mol%)
- Ligand: (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine (15 mol%)
- Base: Cs2CO3 (2.5 equiv)
- Temperature: 130°C, 15 h
- Yield: 68–72%
Mechanistic Insights
The reaction proceeds through:
- Ullmann-type coupling between 2-bromo-5-methylpyridine and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate
- Suzuki-Miyaura cross-coupling with phenylboronic acid
- Intramolecular cyclodehydration forming the chromeno-pyrrole core
Stepwise Synthesis via Pyrazole Intermediate
Synthetic Pathway
This eight-step protocol achieves 14% overall yield:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Acylation | Thionyl chloride, CH2Cl2, 0°C | 89% |
| 2 | Knoevenagel condensation | Ethyl 2-cyanoacetate, EtOH, Δ | 54% |
| 3 | Piperazine substitution | TEA, MeOH, 40°C | 70% |
| 4 | Hydrazine cyclization | EtOH, reflux, 6 h | 90% |
| 5 | Buchwald-Hartwig coupling | CuI, DMSO, 130°C | 60% |
| 6 | Amidation | DIPEA, CH2Cl2, 2 h | 73% |
| 7 | Boc deprotection | TFA, CH2Cl2, RT | 95% |
| 8 | N-Methylation | Formaldehyde, NaBH(OAc)3, CH2Cl2 | 98% |
Critical Optimization Parameters
- Step 5 requires strict oxygen-free conditions to prevent Cu(I) oxidation
- Step 7 benefits from incremental TFA addition to minimize ester hydrolysis
Transition Metal-Catalyzed Methods
Palladium-Mediated Cascade Synthesis
A 2024 protocol using Pd(PPh3)4 achieves 91% yield in 3 h:
Reaction Scheme
2-Hydroxyacetophenone + 5-methylpyridine-2-carbaldehyde + phenylacetylene → Target compound
Conditions
- Catalyst: Pd(PPh3)4 (5 mol%)
- Solvent: Toluene/MeCN (4:1)
- Additive: K2S2O8 (1.2 equiv)
- Temperature: 80°C
- Yield: 91%
Advantages
- Single-flask operation
- Broad functional group tolerance (electron-withdrawing/-donating groups)
- >98% regioselectivity confirmed by HPLC
Base-Promoted Chemodivergent Synthesis (2024 Advance)
Annulation Strategy
This metal-free method uses α-alkylidene succinimides and para-quinone methides (p-QMs):
Key Variables
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | DBU | 94% |
| Solvent | DCE | 89% |
| Temperature | 60°C | Optimal |
| Reaction time | 8 h | Max conversion |
Mechanistic Pathway
- Base-induced enolate formation from succinimide
- [4+2] Cycloaddition with p-QM
- Aromatization via hydroxide elimination
- Tautomerization to final product
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Multicomponent | 68–72% | 95–98% | Excellent | $$ |
| Stepwise | 14% | >99% | Moderate | $$$$ |
| Pd-Catalyzed | 85–91% | 98–99% | Good | $$$ |
| Base-Promoted (2024) | 89–94% | 97% | Excellent | $$ |
Cost index: $ = <$50/g, $$ = $50–200/g, $$$ = $200–500/g, $$$$ = >$500/g
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and phenyl rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : The one-pot multicomponent reaction (MCR) tolerates diverse substituents, including electron-donating (e.g., methoxy), electron-withdrawing (e.g., chloro), and heteroaromatic groups (e.g., pyridinyl, thiadiazolyl) .
- Yield Variability : Yields depend on substituent steric/electronic effects. For example, 7-chloro derivatives with bulky phenethyl groups achieve higher yields (72%) due to favorable crystallization .
- Biological Significance : The 5-methylpyridin-2-yl group in the target compound may enhance solubility compared to bulkier substituents like benzothiazole (MW 470.5 vs. 454.5 for the target compound) .
Physicochemical Properties
| Property | Target Compound | 7-Chloro-1-(4-hydroxyphenyl) Analog | AV-C (Thiadiazolyl) |
|---|---|---|---|
| Molecular Weight | ~395.4* | 432.0 | 440.1 |
| Melting Point (°C) | Not reported | >295 | Not reported |
| Solubility | Moderate (pyridinyl group) | Low (hydroxyphenyl) | Low (thiadiazole) |
| LogP (Predicted) | ~2.5 | ~3.1 | ~3.4 |
*Calculated based on molecular formula C₂₄H₁₈N₂O₃.
Key Insights :
- Solubility : The target compound’s 5-methylpyridin-2-yl group likely improves aqueous solubility compared to highly lipophilic analogs like AV-C.
- Thermal Stability : High melting points (>295°C) in chloro-substituted derivatives suggest strong crystal packing, advantageous for formulation .
Q & A
Q. What are the established synthetic routes for 2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. This method allows for substituent diversity at the pyrrole and pyridine moieties under mild conditions (e.g., room temperature to 80°C in dioxane). Key intermediates and reaction progress are monitored using TLC, with isolated yields ranging from 45% to 92% depending on substituent compatibility .
Q. What spectroscopic techniques are recommended for structural characterization?
Post-synthesis characterization employs:
- NMR spectroscopy (1H/13C) to confirm substituent positions and regioselectivity.
- IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O–H) functional groups.
- Chromatographic methods (TLC/HPLC) for purity assessment .
Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?
Standardize reaction conditions using stoichiometric ratios (e.g., 1.0 eq. of starting material with 3–7 eq. of hydrazine hydrate for derivatization) and solvent systems (dry dioxane or ethanol). Reaction progress should be monitored at fixed time intervals (15–20 hours at 80°C) .
Advanced Research Questions
Q. How can computational modeling optimize substituent selection for target biological activity?
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict electronic and steric effects of substituents on reactivity. For example, ICReDD’s framework integrates computational predictions with experimental validation to prioritize aryl aldehydes and amines that enhance steric accessibility or electronic stability .
Q. How should researchers address contradictory yield data in hydrazine-mediated derivatization?
Contradictions in yields (e.g., 50% vs. 85% for similar substrates) often arise from:
- Hydrazine stoichiometry : Systematic variation (3–7 eq.) and design of experiments (DOE) can identify optimal ratios.
- Substituent electronic effects : Electron-withdrawing groups on the aryl aldehyde may slow nucleophilic attack, requiring extended reaction times .
Q. What strategies enable efficient library diversification for high-throughput screening?
Leverage the scope of reactants demonstrated in Figure 2 of the foundational study:
- 26 aryl aldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde).
- 27 primary amines (e.g., benzylamine, 2-pyridinemethylamine).
Combine these with hydrazine hydrate to generate 223 derivatives of 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones for biological activity screens .
Q. How can researchers resolve regioselectivity conflicts in multicomponent reactions?
Regioselectivity is influenced by:
- Steric hindrance : Bulky substituents on the aryl aldehyde favor formation of the 5-methylpyridin-2-yl group over alternative isomers.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states for specific pathways. Validate outcomes via X-ray crystallography or NOESY NMR .
Q. What methodologies support the study of structure-activity relationships (SAR) for this scaffold?
- Fragment-based screening : Test core fragments (e.g., unsubstituted dihydrochromeno-pyrrole-dione) against biological targets to identify minimal pharmacophores.
- Docking simulations : Use molecular docking to predict binding modes with enzymes (e.g., kinases) based on substituent hydrophobicity/charge .
Methodological Considerations
Q. What experimental controls are critical for validating synthetic protocols?
- Negative controls : Omit one reactant (e.g., primary amine) to confirm multicomponent dependency.
- Isolation controls : Compare crude yields vs. purified yields to assess byproduct formation .
Q. How can researchers mitigate degradation during prolonged storage?
Store derivatives under inert atmospheres (N2/Ar) at –20°C in amber vials. Pre-purify via column chromatography to remove residual catalysts (e.g., acidic/basic impurities) that accelerate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
